2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 5912-19-6
VCID: VC2829042
InChI: InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
SMILES: C1CNC2=C1C=NC=C2.Cl
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

CAS No.: 5912-19-6

Cat. No.: VC2829042

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride - 5912-19-6

Specification

CAS No. 5912-19-6
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
Standard InChI Key FCHLBKDUXJRKOR-UHFFFAOYSA-N
SMILES C1CNC2=C1C=NC=C2.Cl
Canonical SMILES C1CNC2=C1C=NC=C2.Cl

Introduction

Chemical Structure and Properties

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride features a bicyclic structure with nitrogen atoms in both the pyrrole and pyridine rings, forming a distinctive heterocyclic arrangement. The compound's basic structure consists of a pyridine ring fused with a partially saturated pyrrole ring, where the dihydro- prefix indicates the reduction of one double bond in the pyrrole portion. The specific [3,2-c] designation refers to the fusion pattern between the two rings, which differentiates it from other isomers such as the [3,4-c] variant described in patent literature. When examining its structural characteristics, the hydrochloride salt formation enhances water solubility compared to the free base form, making it potentially more suitable for pharmaceutical applications. The molecular formula of the free base form would be C7H8N2, similar to its [3,4-c] isomer which has a molecular weight of 120.15 .

The compound belongs to the broader class of pyrrolopyridines, which are known for their ability to form multiple hydrogen bonds or ionic linkages due to the nitrogen-containing heterocyclic system. These structural features contribute to the compound's pharmacological potential, as they allow for interaction with various biological targets. Based on properties of similar compounds, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride likely exhibits enhanced water solubility compared to its free base form, while maintaining good lipophilicity for membrane permeation. The presence of both pyrrole and pyridine nitrogen atoms creates a distinctive electronic distribution that influences the compound's reactivity and binding characteristics in biological systems.

Structural Relationship to Other Pyrrolopyridines

The pyrrolopyridine family encompasses several important structural variants that differ in their ring fusion patterns and substitution patterns. 2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine represents one such analog, featuring the same [3,2-c] fusion pattern but with additional methyl substitutions at the 2 and 3 positions . This compound has a molecular weight of 146.18900 and a molecular formula of C9H10N2, reflecting the additional carbon atoms from the methyl groups . Other naming conventions for this compound include 5-aza-2,3-dimethyl-indol and 2,3-dimethyl-5-azaindol, highlighting its structural relationship to the indole scaffold with nitrogen substitution .

When comparing the different isomers of pyrrolopyridines, the position of the nitrogen atom in the pyridine ring and the fusion pattern significantly influence physical properties and biological activities. The [3,2-c] configuration creates a different electronic distribution compared to the [3,4-c] arrangement, potentially affecting interactions with biological targets. Related compounds such as 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine derivatives have shown promising anticancer properties, suggesting potential biological applications for compounds with the [3,2-c] fusion pattern. The structural diversity within this family allows for fine-tuning of properties to optimize activity against specific targets.

Understanding these structural relationships is crucial for rational drug design, as small modifications to the core structure can significantly alter biological activity. For instance, the addition of functional groups at specific positions can enhance target selectivity, while modifications to the basic nitrogen-containing scaffold can influence membrane permeability and distribution within biological systems. The hydrochloride salt formation of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine represents one such modification that primarily affects physicochemical properties rather than the fundamental structure-activity relationship.

Pharmacological Significance

Compounds containing the pyrrolopyridine scaffold demonstrate a wide range of biological activities that make them valuable starting points for drug development. Research on related pyrrolopyridine compounds has shown significant antimicrobial, antihypertensive, anticancer, anti-inflammatory, and analgesic properties . The nitrogen-containing heterocyclic system of these compounds can effectively increase the alkalinity of molecules and improve water solubility, thereby enhancing pharmacokinetic properties . These characteristics have positioned pyrrolopyridine derivatives as promising candidates for addressing multidrug resistance, which remains a significant challenge in antimicrobial therapy .

The pyrrolopyridine ring system's relatively low toxicity combined with its ability to form multiple hydrogen bonds or ionic linkages makes it particularly valuable in pharmaceutical chemistry research. By regulating the lipophilicity and acid-base equilibrium constants of drug molecules, this scaffold can significantly influence ADME (absorption, distribution, metabolism, excretion) properties . While specific data on 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is limited, structural analogs with the [3,2-c] fusion pattern have demonstrated promising anticancer activities, suggesting potential applications in oncology research.

Research into pyrrolopyridine derivatives continues to expand rapidly, particularly in antimicrobial development, where novel structural frameworks are urgently needed to combat resistance issues. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, with its distinct fusion pattern, represents a potentially valuable scaffold for developing new therapeutic agents targeting various disease states. Its structural features allow for strategic modifications to optimize activity, selectivity, and pharmacokinetic properties for specific clinical applications.

Comparative Analysis of Pyrrolopyridine Isomers

The various isomeric forms of pyrrolopyridines display distinct chemical and biological properties based on their specific structural arrangements. Table 1 provides a comparative analysis of selected pyrrolopyridine compounds to highlight these differences:

CompoundMolecular FormulaMolecular WeightRing Fusion PatternNotable Features
2,3-dihydro-1H-pyrrolo[3,2-c]pyridineC7H8N2~120.15[3,2-c]Target compound, partially saturated pyrrole ring
2,3-dihydro-1H-pyrrolo[3,4-c]pyridineC7H8N2120.15[3,4-c]Isomer with different fusion pattern, important medical intermediate
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridineC9H10N2146.189[3,2-c]Contains two methyl substituents
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamineC9H11N3~161.21[3,2-c]Contains ethanamine substituent, anticancer potential

The differences in ring fusion patterns between the [3,2-c] and [3,4-c] isomers result in distinct three-dimensional structures and electronic distributions, which likely translate to different binding affinities for biological targets. The [3,2-c] configuration creates a spatial arrangement where the nitrogen atoms interact differently with potential binding sites compared to the [3,4-c] arrangement. Furthermore, the addition of substituents, such as methyl groups or ethanamine chains, allows for fine-tuning of properties including lipophilicity, hydrogen bonding capacity, and target selectivity.

When examining the hydrochloride salt forms, these compounds generally exhibit enhanced water solubility compared to their free base counterparts. This property is particularly important for pharmaceutical applications, as it can improve bioavailability and facilitate formulation development. The specific impact of salt formation on 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine would likely follow similar patterns to those observed with the [3,4-c] isomer, where salification with hydrochloric acid produced a stable, isolable compound with improved handling characteristics .

Research Applications and Future Directions

The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with applications spanning multiple therapeutic areas. As an important medical intermediate, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and related compounds serve as valuable building blocks for more complex pharmaceutical candidates. The development of efficient synthetic routes for these compounds, such as those detailed for the [3,4-c] isomer, has facilitated their integration into drug discovery programs . Current research indicates that derivatives containing the pyrrolopyridine core have particular promise in antimicrobial drug development, where novel structural frameworks are urgently needed to address growing resistance issues .

The potential applications of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride extend beyond antimicrobial research, with structural analogs showing activity in oncology, cardiovascular, and inflammatory disease models. Compounds with the [3,2-c] fusion pattern have demonstrated promising anticancer properties, suggesting this specific arrangement may confer advantageous interactions with cancer-related targets. Future research directions might include comprehensive structure-activity relationship studies to determine optimal substitution patterns for specific biological targets, as well as detailed mechanistic investigations to elucidate the molecular basis for observed activities.

Rational drug design approaches, including computational modeling and in-silico screening, could accelerate the development of optimized derivatives based on the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold. By strategically modifying the core structure with various functional groups, researchers can create libraries of compounds with tuned properties for specific applications. Additional research into practical, scalable synthetic methods for the [3,2-c] isomer would also facilitate broader exploration of this promising chemical space. As pharmaceutical research continues to seek novel structural frameworks to address unmet medical needs, compounds like 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride represent valuable starting points for innovative therapeutic development.

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